molecular formula C17H16O4 B7739666 (4-Acetyl-2-methoxyphenyl) 3-methylbenzoate

(4-Acetyl-2-methoxyphenyl) 3-methylbenzoate

Cat. No.: B7739666
M. Wt: 284.31 g/mol
InChI Key: RFTYSLCNNSZDOC-UHFFFAOYSA-N
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Description

(4-Acetyl-2-methoxyphenyl) 3-methylbenzoate is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.30654 g/mol . This compound is characterized by the presence of an acetyl group, a methoxy group, and a methylbenzoate moiety, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetyl-2-methoxyphenyl) 3-methylbenzoate typically involves esterification reactions. One common method is the reaction between 4-acetyl-2-methoxyphenol and 3-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Acetyl-2-methoxyphenyl) 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Acetyl-2-methoxyphenyl) 3-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Acetyl-2-methoxyphenyl) 3-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, the acetyl group can participate in acetylation reactions, modifying proteins and influencing their function. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

    (4-Acetyl-2-methoxyphenyl) benzoate: Lacks the methyl group on the benzoate moiety.

    (4-Acetylphenyl) 3-methylbenzoate: Lacks the methoxy group on the phenyl ring.

    (4-Hydroxy-2-methoxyphenyl) 3-methylbenzoate: Contains a hydroxyl group instead of an acetyl group.

Uniqueness

(4-Acetyl-2-methoxyphenyl) 3-methylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both acetyl and methoxy groups enhances its versatility in synthetic applications and its potential as a pharmacophore .

Properties

IUPAC Name

(4-acetyl-2-methoxyphenyl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-11-5-4-6-14(9-11)17(19)21-15-8-7-13(12(2)18)10-16(15)20-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTYSLCNNSZDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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